molecular formula C14H19NO3 B5466654 4-methoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide

4-methoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide

Cat. No.: B5466654
M. Wt: 249.30 g/mol
InChI Key: SEUZYPKNGWQYLX-UHFFFAOYSA-N
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Description

4-methoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide is an organic compound that features a benzamide core substituted with a methoxy group and a tetrahydrofuran-2-yl ethyl group

Properties

IUPAC Name

4-methoxy-N-[1-(oxolan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(13-4-3-9-18-13)15-14(16)11-5-7-12(17-2)8-6-11/h5-8,10,13H,3-4,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUZYPKNGWQYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2-tetrahydrofuran-2-yl ethylamine.

    Amidation Reaction: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 2-tetrahydrofuran-2-yl ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides.

    Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: 4-formyl-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide or 4-carboxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide.

    Reduction: 4-methoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]aniline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The methoxy group and the tetrahydrofuran ring can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[1-(tetrahydrofuran-2-yl)methyl]benzamide
  • 4-methoxy-N-[1-(tetrahydrofuran-2-yl)propyl]benzamide

Uniqueness

4-methoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide is unique due to the specific positioning of the tetrahydrofuran ring and the ethyl linker, which can influence its chemical reactivity and biological activity compared to its analogs.

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